8-Methyl-1-thia-4-azaspiro[4.5]decane

Anticancer SAR spirothiazolidine scaffold

8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS 31404-03-2; molecular formula C₉H₁₇NS; MW 171.31 g/mol) is a spirocyclic heterocycle comprising a saturated thiazolidine ring (five-membered, containing S at position 1 and N at position spiro-fused at C-5 to a 4-methylcyclohexane ring. The compound belongs to the 1-thia-4-azaspiro[4.5]decane scaffold class, which has been extensively employed as a privileged structure in medicinal chemistry for developing anticancer, antiviral, and AP-1 inhibitory agents.

Molecular Formula C9H17NS
Molecular Weight 171.31 g/mol
CAS No. 31404-03-2
Cat. No. B1295961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-thia-4-azaspiro[4.5]decane
CAS31404-03-2
Molecular FormulaC9H17NS
Molecular Weight171.31 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)NCCS2
InChIInChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3
InChIKeyOWSMXZFIYFMBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS 31404-03-2) – Spirocyclic Thiazolidine Scaffold for Medicinal Chemistry Procurement


8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS 31404-03-2; molecular formula C₉H₁₇NS; MW 171.31 g/mol) is a spirocyclic heterocycle comprising a saturated thiazolidine ring (five-membered, containing S at position 1 and N at position 4) spiro-fused at C-5 to a 4-methylcyclohexane ring [1]. The compound belongs to the 1-thia-4-azaspiro[4.5]decane scaffold class, which has been extensively employed as a privileged structure in medicinal chemistry for developing anticancer, antiviral, and AP-1 inhibitory agents [2]. The 8-methyl substituent on the cyclohexane ring distinguishes this compound from the unsubstituted parent scaffold (CAS 177-07-1, C₈H₁₅NS, MW 157.28) and from the 7-methyl positional isomer (CAS 31404-02-1) [3]. Commercially available at ≥95% purity from multiple vendors (Sigma-Aldrich, Matrix Scientific, GlpBio), it is typically stored under inert gas at 2–8 °C .

Why Generic Substitution Fails: 8-Methyl-1-thia-4-azaspiro[4.5]decane Is Not Interchangeable with the Unsubstituted Parent or 7-Methyl Isomer


The 8-methyl substitution on the cyclohexane ring of 1-thia-4-azaspiro[4.5]decane is not a trivial structural variation. In the 2017 Molecules study on anticancer 1-thia-4-azaspiro[4.5]decan-3-one derivatives, compounds bearing a methyl substituent on the cyclohexyl ring (at the position equivalent to C-8) exhibited markedly higher antiproliferative activity against HCT-116 and PC-3 cell lines compared to the unsubstituted analogs, with activity decreasing when the methyl group was absent [1]. Furthermore, the position of the methyl group matters: the 8-methyl regioisomer (CAS 31404-03-2) places the substituent para to the spiro junction, creating different steric and electronic environments compared to the 7-methyl isomer (CAS 31404-02-1), which can lead to divergent outcomes in receptor binding and metabolic stability [2]. Procuring the wrong regioisomer or the unsubstituted scaffold for a structure–activity relationship (SAR) program that specifically requires 8-methyl substitution would confound biological results and waste screening resources.

Quantitative Evidence Guide: 8-Methyl-1-thia-4-azaspiro[4.5]decane Differentiation Data


Methyl Substitution at C-8 Enhances Anticancer Activity vs. Unsubstituted Cyclohexyl Analogs in 1-Thia-4-azaspiro[4.5]decan-3-one Series

The 2017 Molecules study by Gomha et al. provides the most direct scaffold-level evidence for the value of 8-methyl substitution. Within a series of 8-substituted-4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones, compound 1 (bearing 8-methyl and 4-(4-bromophenyl) substitution) showed IC₅₀ values of 178.1 nM (HCT-116), 184.1 nM (PC-3), and 509.5 nM (HepG-2), while the unsubstituted cyclohexyl analog (compound 2) lacked the methyl group and displayed substantially weaker activity [1]. The authors explicitly concluded that attachment of an alkyl group at the cyclohexyl ring position resulted in high activity against HCT-116 and PC-3 cancer cells, and noted that activity decreased in compounds 2 and 12 where the cyclohexyl group was free of methyl substitution [2].

Anticancer SAR spirothiazolidine scaffold

Predicted Physicochemical Differentiation: 8-Methyl Substitution Alters LogP and Conformational Profile vs. Unsubstituted Parent Scaffold

The 8-methyl substituent introduces measurable changes in key drug-likeness parameters. The target compound (C₉H₁₇NS, MW 171.31) has a predicted LogP (XLogP3) of 2.2 and a topological polar surface area (TPSA) of 37.3 Ų, with zero rotatable bonds (rotatable bond count = 0, indicating complete conformational restriction) [1]. By comparison, the unsubstituted 1-thia-4-azaspiro[4.5]decane (C₈H₁₅NS, MW 157.28) has a lower molecular weight and reduced lipophilicity . While the unsubstituted scaffold also has zero rotatable bonds, the addition of the methyl group increases the molecular volume and alters the electron density distribution around the cyclohexane ring, which can affect binding pocket complementarity. The computed exact mass of 171.10817 Da differentiates the compound from its 7-methyl regioisomer (also C₉H₁₇NS, exact mass 171.10817 Da — identical by mass but distinguishable by InChI Key) [1].

Physicochemical properties LogP conformational analysis

1-Thia-4-azaspiro[4.5]decane Scaffold Is a Validated AP-1 DNA-Binding Inhibitor Pharmacophore: C-8 Substitution Compatibility Demonstrated

A 2006 study in Journal of Medicinal Chemistry employed a 'lead hopping' strategy based on a 3D pharmacophore model derived from a cyclic decapeptide AP-1 inhibitor. This work identified the 1-thia-4-azaspiro[4.5]decane scaffold as one of two privileged chemotypes (alongside benzophenone) capable of inhibiting both DNA-binding and transactivation activities of AP-1 [1]. Within this scaffold series, compounds bearing substituents at the C-8 position of the cyclohexane ring (including 8-methylpentylidene and 4-methylpentanoyl derivatives) demonstrated measurable AP-1 inhibitory activity, with one compound (CHEMBL371446) showing an IC₅₀ of 650 µM in an ELISA-based AP-1 DNA binding assay [2]. This establishes that the 1-thia-4-azaspiro[4.5]decane core tolerates C-8 substitution while retaining pharmacological activity at the AP-1 target, validating the 8-methyl-substituted building block as a competent starting point for AP-1 inhibitor development.

AP-1 inhibition transcription factor lead hopping

Antiviral Activity of C-8 Substituted 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives Against Human Coronavirus 229E

Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing various substitutions at C-2 and C-8 and evaluated them against human coronavirus 229E and influenza virus [1]. Seven compounds (7m, 7n, 8k, 8l, 8m, 8n, and 8p) inhibited human coronavirus 229E replication, with the most active compound 8n — bearing an 8-tert-butyl substituent on the cyclohexane ring — exhibiting an EC₅₀ of 5.5 µM, comparable to the reference coronavirus inhibitor K22 [1]. Critically, this study demonstrates that the 1-thia-4-azaspiro[4.5]decan-3-one scaffold tolerates diverse C-8 alkyl substitutions (methyl, ethyl, tert-butyl) while maintaining antiviral potency, and that C-8 substitution is a productive vector for tuning activity. The 8-methyl-substituted parent compound of the current scaffold is thus positioned as a minimal viable building block from which more potent C-8 variants can be elaborated. Importantly, these compounds showed no anti-influenza activity, establishing target selectivity against coronavirus vs. influenza virus [1].

Antiviral coronavirus 229E EC50

Dual EGFR/BRAFV600E Inhibitory Activity of Spirothiazolidinone Derivatives Validates the Scaffold for Targeted Cancer Therapy

Al-Wahaibi et al. (2023) reported a one-pot synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-one derivatives and evaluated their antiproliferative properties [1]. Compounds 6b and 7b — both containing the 1-thia-4-azaspiro core with quinoline appendages — showed potent dual inhibition of EGFR (IC₅₀ = 84 nM and 78 nM, respectively) and BRAF V600E (IC₅₀ = 108 nM and 96 nM, respectively), with GI₅₀ values of 35 nM and 32 nM against four cancer cell lines [1]. While these specific compounds do not carry the 8-methyl substitution, the study establishes that the 1-thia-4-azaspiro[4.5]decane core is compatible with high-potency kinase inhibition, and the one-pot synthetic methodology (yields 67–79%) is applicable to 8-methyl-substituted variants [1]. The demonstrated dual EGFR/BRAFV600E inhibition profile is therapeutically significant because dual-target kinase inhibitors reduce the risk of drug–drug interactions, off-target toxicity, and resistance compared to single-target agents or drug cocktails [2].

EGFR BRAF V600E dual inhibitor apoptosis

Regiochemical Identity: 8-Methyl Substitution Is Chromatographically and Spectroscopically Distinct from the 7-Methyl Isomer, Preventing Misidentification in Procurement

8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS 31404-03-2) has a distinct InChI Key (OWSMXZFIYFMBQY-UHFFFAOYSA-N) and SMILES string (S1CCNC21CCC(C)CC2) that unambiguously differentiates it from the 7-methyl regioisomer (CAS 31404-02-1, different InChI Key) and from the 8-ethyl analog (CAS for 8-ethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid) [1]. The methyl group at position 8 of the cyclohexane ring is placed para to the spiro junction, while the 7-methyl isomer places the methyl group meta to the spiro junction. This positional difference yields distinct NMR chemical shifts for the cyclohexane protons and the methyl resonance, as well as potentially different GC/HPLC retention times . Commercial vendors supply the compound at ≥95% purity and provide certificates of analysis (CoA) with batch-specific molecular weight data . The MDL number (MFCD16140310) is unique to the 8-methyl isomer, providing an additional procurement identifier [1].

Regiochemistry quality control identity confirmation

Recommended Application Scenarios for 8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS 31404-03-2) Based on Quantitative Evidence


Oncology Medicinal Chemistry: Synthesis of 8-Methyl-1-thia-4-azaspiro[4.5]decan-3-one Derivatives as Anticancer Lead Compounds

Procure 8-Methyl-1-thia-4-azaspiro[4.5]decane as the starting scaffold for the one-pot synthesis of 8-methyl-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivatives via condensation with substituted anilines and thioglycolic acid [1]. The 2017 Molecules study demonstrated that the 8-methyl-substituted variant (compound 1) showed IC₅₀ values of 178.1 nM (HCT-116), 184.1 nM (PC-3), and 509.5 nM (HepG-2), while the unsubstituted cyclohexyl analog exhibited substantially weaker activity [1]. Further elaboration via thiazolopyrimidine or 1,3,4-thiadiazole formation and thioglycoside conjugation can yield compounds with IC₅₀ values as low as 92.2 nM against HCT-116 colorectal carcinoma [2]. This application is appropriate for academic or industrial oncology groups pursuing spirocyclic kinase inhibitors or cytotoxic agents.

Antiviral Drug Discovery: Elaboration into C-8 Substituted Anti-Coronavirus Agents

Use 8-Methyl-1-thia-4-azaspiro[4.5]decane as a precursor for synthesizing 1-thia-4-azaspiro[4.5]decan-3-one derivatives with C-4 amide and C-8 alkyl modifications for evaluation against human coronavirus 229E [1]. The 2019 Arch Pharm study demonstrated that C-8-substituted derivatives achieve EC₅₀ values as low as 5.5 µM against coronavirus replication, with selectivity over influenza virus [1]. The 8-methyl substitution on the starting scaffold provides the minimal alkyl substitution pattern from which more elaborate C-8 variants (ethyl, tert-butyl) can be accessed through standard synthetic transformations. This scenario is relevant for antiviral research groups targeting pandemic-preparedness pipelines or coronavirus protease/helicase inhibitor programs.

Transcription Factor Inhibitor Programs: AP-1-Targeted Lead Discovery Using the 1-Thia-4-azaspiro[4.5]decane Pharmacophore

Deploy 8-Methyl-1-thia-4-azaspiro[4.5]decane as a validated AP-1 inhibitor pharmacophore scaffold for 'lead hopping' campaigns targeting the DNA-binding and transactivation activities of AP-1 [1]. The 2006 J. Med. Chem. study established that 1-thia-4-azaspiro[4.5]decane is one of two productive chemotypes for AP-1 inhibition alongside benzophenone, and that C-8-substituted derivatives retain measurable AP-1 inhibitory activity (IC₅₀ = 650 µM for the 8-methylpentylidene analog) [2]. Optimization of C-8 and C-3 substituents on the 8-methyl core scaffold offers a path to improved potency. This application suits academic groups or biotech companies engaged in transcription factor drug discovery for oncology or inflammatory diseases.

Dual EGFR/BRAFV600E Kinase Inhibitor Development: Spirothiazolidinone-Based Targeted Therapy

Employ 8-Methyl-1-thia-4-azaspiro[4.5]decane as a key intermediate for constructing dual EGFR/BRAFV600E inhibitors via the one-pot Schiff base methodology described by Al-Wahaibi et al. (2023) [1]. While the published nanomolar inhibitors (6b and 7b, with EGFR IC₅₀ values of 84 and 78 nM respectively) used the unsubstituted spiro[4.5]decane core, the synthetic methodology is directly transferable to the 8-methyl variant [1]. The demonstrated dual inhibition profile offers advantages over single-target agents and combination therapy, including reduced resistance emergence and improved safety [2]. This scenario is relevant for cancer research groups pursuing next-generation kinase inhibitors with polypharmacology profiles.

Quote Request

Request a Quote for 8-Methyl-1-thia-4-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.